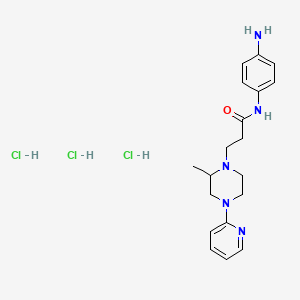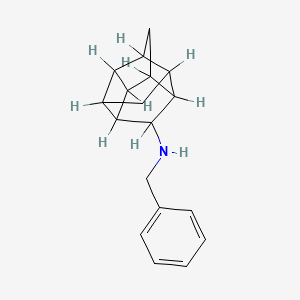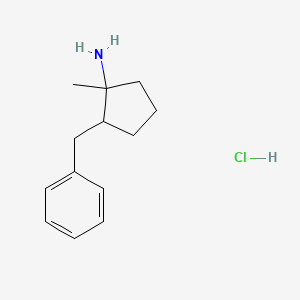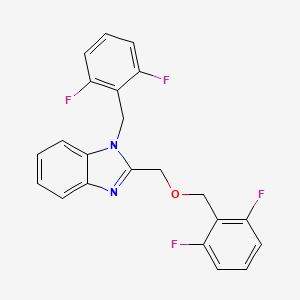
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)-: is a compound of significant interest in the field of organic chemistry. This compound features a benzimidazole core substituted with difluorophenyl groups, which imparts unique chemical and biological properties. The presence of fluorine atoms in the structure enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Difluorophenyl Groups: The difluorophenyl groups are introduced via nucleophilic substitution reactions. This involves the reaction of the benzimidazole core with difluorobenzyl halides in the presence of a base such as potassium carbonate.
Methoxymethylation: The final step involves the methoxymethylation of the benzimidazole core using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Difluorobenzyl halides, potassium carbonate, methoxymethyl chloride, sodium hydride.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can be further utilized in different applications.
科学的研究の応用
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its biological activity, it is explored for therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes essential for the survival of pathogens.
Pathways Involved: The compound can interfere with cellular pathways, leading to the disruption of vital functions in microorganisms or cancer cells. This includes inhibition of DNA synthesis, protein synthesis, and cell division.
類似化合物との比較
Similar Compounds
- 2-(2,6-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid
- 2-(2,6-Difluorophenyl)-1H-benzimidazole
Uniqueness
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- stands out due to its unique substitution pattern, which enhances its stability and reactivity. The presence of both difluorophenyl and methoxymethyl groups provides a distinct chemical profile, making it more versatile for various applications compared to its analogs.
特性
CAS番号 |
212503-29-2 |
|---|---|
分子式 |
C22H16F4N2O |
分子量 |
400.4 g/mol |
IUPAC名 |
2-[(2,6-difluorophenyl)methoxymethyl]-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H16F4N2O/c23-16-5-3-6-17(24)14(16)11-28-21-10-2-1-9-20(21)27-22(28)13-29-12-15-18(25)7-4-8-19(15)26/h1-10H,11-13H2 |
InChIキー |
GJYDIIYJGKMSQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)COCC4=C(C=CC=C4F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


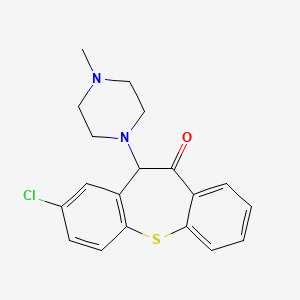
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)


![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
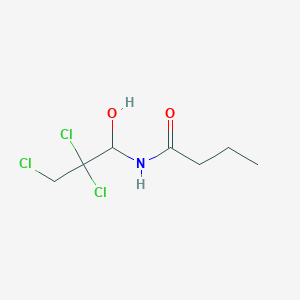
![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
![9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12741010.png)

